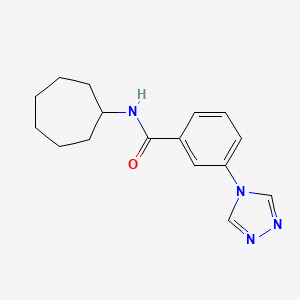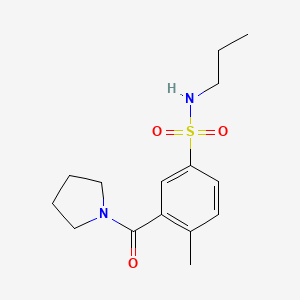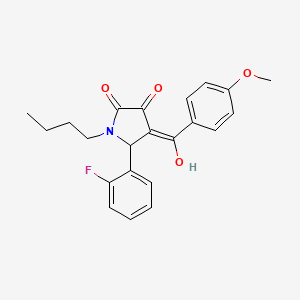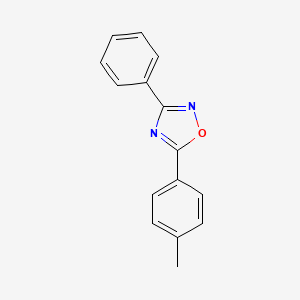![molecular formula C15H22N4 B5327957 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5327957.png)
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound with a unique structure that combines elements of isoindoline and pyrazolopyrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and pyrazolopyrazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Applications De Recherche Scientifique
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3AS,7AR)-3A-METHYL-1,3,3A,4,7,7A-HEXAHYDRO-2-BENZOTHIOPHENE 2,2-DIOXIDE
- (3AS,7AR)-3A-METHYL-4-PHENYL-3A,4,7,7A-TETRAHYDRO-2-BENZOFURAN-1,3-DIONE
Uniqueness
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its unique combination of isoindoline and pyrazolopyrazine structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-2-4-13-10-18(9-12(13)3-1)11-14-7-15-8-16-5-6-19(15)17-14/h1-2,7,12-13,16H,3-6,8-11H2/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRTZKXZKIOTM-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN3CC4CC=CCC4C3)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC(=N2)CN3C[C@H]4CC=CC[C@H]4C3)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)
![N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)

![1-isobutyl-3-methyl-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B5327926.png)
![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)
![(5E)-1-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5327945.png)
![methyl 1-{(3S,5S)-5-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5327946.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327950.png)


![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)
